Caflanone

Catalog No.
S903833
CAS No.
199167-23-2
M.F
C21H20O6
M. Wt
368.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Caflanone

CAS Number

199167-23-2

Product Name

Caflanone

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C21H20O6/c1-11(2)4-6-13-15(23)9-16(24)20-17(25)10-18(27-21(13)20)12-5-7-14(22)19(8-12)26-3/h4-5,7-10,22-24H,6H2,1-3H3

InChI Key

IHRNYHWGJUMPFJ-UHFFFAOYSA-N

SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)OC)C

Synonyms

isocannflavin B

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)OC)C

Caflanone, also known as Isocannflavin B, is a flavonoid compound derived from Cannabis sativa. Its chemical formula is C21H20O6, and it is characterized by a complex structure that includes multiple hydroxyl groups and a carbonyl group, contributing to its unique properties and biological activities . Caflanone is part of a larger class of compounds known for their potential therapeutic effects, particularly in the context of inflammation and viral infections.

, primarily due to its functional groups. Key reactions include:

  • Oxidation: Caflanone can be oxidized to form quinones and other oxidized derivatives, which may alter its biological activity.
  • Hydroxylation: The presence of multiple hydroxyl groups allows for further hydroxylation reactions, potentially enhancing its reactivity and interaction with biological targets.
  • Conjugation: Caflanone can undergo conjugation with other molecules, affecting its solubility and bioavailability.

These reactions are crucial for understanding the compound's stability and interactions within biological systems.

Caflanone exhibits significant biological activities, particularly in anti-inflammatory and antiviral contexts:

  • Anti-inflammatory Effects: Similar to other flavonoids, Caflanone has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This includes reducing the expression of interleukin-6 and tumor necrosis factor-alpha, which are critical mediators of inflammation .
  • Antiviral Properties: Research indicates that Caflanone can inhibit the replication of certain viruses, such as Human Coronavirus OC43, with an effective concentration (EC50) of 0.42 µM, showcasing its potential as an antiviral agent .

The synthesis of Caflanone typically involves several steps starting from naturally occurring flavonoid precursors. Common methods include:

  • Extraction from Cannabis sativa: This is the most straightforward method, where Caflanone is isolated from plant material.
  • Synthetic Approaches: Chemical synthesis can be achieved through multi-step reactions involving flavonoid derivatives. This often includes steps such as oxidation and hydroxylation to modify existing flavonoids into Caflanone.

Caflanone has various applications across different fields:

  • Pharmaceuticals: Due to its anti-inflammatory and antiviral properties, it is being explored for potential therapeutic uses in treating inflammatory diseases and viral infections.
  • Nutraceuticals: As a natural product derived from plants, Caflanone may be used in dietary supplements aimed at enhancing health through anti-inflammatory effects.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products designed to combat oxidative stress.

Caflanone shares structural similarities with several other flavonoids but possesses unique features that distinguish it:

Compound NameStructure CharacteristicsUnique Features
QuercetinContains multiple hydroxyl groupsKnown for broad antioxidant properties
KaempferolSimilar flavonoid backboneExhibits strong anti-cancer activity
ApigeninFlavonoid with distinct aromatic ringsNotable for neuroprotective effects
Cannflavin ADerived from Cannabis sativaExhibits unique anti-inflammatory properties
Isocannflavin AClose structural relativeDifferent biological activity profile

Caflanone's unique combination of structural elements contributes to its specific biological activities, setting it apart from these similar compounds.

Molecular Formula (C21H20O6) and Weight (368.4 g/mol)

Caflanone exhibits the molecular formula C21H20O6 with a molecular weight of 368.4 grams per mole [1] [5]. The compound shares this molecular formula with several other biologically active compounds, including curcumin and cannflavin B, though their structural arrangements differ significantly [6]. The exact mass of caflanone is precisely 368.12598835 Da, as determined through high-resolution mass spectrometry [1].

Table 1: Basic Chemical Properties of Caflanone

PropertyValueReference Source
Molecular FormulaC21H20O6PubChem CID 44562555 [1]
Molecular Weight368.4 g/molPubChem CID 44562555 [1]
CAS Registry Number199167-23-2PubChem CID 44562555 [1]
Alternative NamesIsocannflavin B, FBL-03GDrugBank DB17263 [5]
Chemical ClassificationPrenylated flavoneCannabis flavonoid research [2]
StereochemistryAchiralNCATS Inxight Drugs [7]

Structural Characterization and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for caflanone is 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one [1] [8]. This nomenclature reflects the compound's complex structural features, including the chromen-4-one core, multiple hydroxyl groups, a methoxy substitution, and a prenyl side chain [1].

The compound's structure is characterized by a benzopyran backbone with specific substitution patterns that distinguish it from other flavonoids [9]. The presence of the prenyl group at position 8 differentiates caflanone from its naturally occurring counterparts, contributing to its unique biological properties [3].

Table 2: Structural Identifiers for Caflanone

Identifier TypeValue
SMILESCC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)OC)C [1]
InChIInChI=1S/C21H20O6/c1-11(2)4-6-13-15(23)9-16(24)20-17(25)10-18(27-21(13)20)12-5-7-14(22)19(8-12)26-3/h4-5,7-10,22-24H,6H2,1-3H3 [1]
InChIKeyIHRNYHWGJUMPFJ-UHFFFAOYSA-N [1]
ChEMBL IDCHEMBL508977 [1]
DrugBank IDDB17263 [5]

Stereochemistry and Achiral Properties

Caflanone is classified as an achiral compound, meaning it does not possess any stereogenic centers that would give rise to optical isomers [7]. The molecule contains zero defined stereocenters and zero E/Z centers, as confirmed by computational analysis [1]. This achiral nature is reflected in the compound's lack of optical activity, with no measurable rotation when examined under polarized light [7].

The absence of stereochemistry in caflanone simplifies its synthesis and analytical characterization compared to chiral compounds that may exist as multiple stereoisomers [7]. This property is particularly relevant for pharmaceutical development, as it eliminates concerns about different biological activities between enantiomers [7].

Table 3: Computed Chemical Properties of Caflanone

PropertyValueComputation Method
XLogP3-AA4.6XLogP3 3.0 [1]
Hydrogen Bond Donor Count3Cactvs 3.4.8.18 [1]
Hydrogen Bond Acceptor Count6Cactvs 3.4.8.18 [1]
Rotatable Bond Count4Cactvs 3.4.8.18 [1]
Topological Polar Surface Area96.2 ŲCactvs 3.4.8.18 [1]
Heavy Atom Count27PubChem [1]
Defined Stereocenters0PubChem [1]
E/Z Centers0PubChem [1]

Physical and Chemical Properties

Caflanone typically appears as a yellow crystalline solid at room temperature, which is characteristic of prenylated flavones . The compound exhibits high lipophilicity, as indicated by its XLogP3-AA value of 4.6, suggesting limited water solubility but good solubility in organic solvents such as dimethyl sulfoxide and methanol [1] .

The compound's high lipophilicity is attributed to the presence of the prenyl side chain and the overall hydrophobic nature of the flavonoid backbone . This property significantly influences its bioavailability and membrane permeability characteristics . The topological polar surface area of 96.2 Ų indicates moderate polarity, which is consistent with the presence of multiple hydroxyl groups and the methoxy substituent [1].

Caflanone demonstrates stability under standard storage conditions when kept sealed and dry at room temperature . The compound's crystalline nature has been confirmed through differential scanning calorimetry studies, which have shown specific melting characteristics [11].

Table 4: Physical Properties of Caflanone

PropertyDescriptionNotes
AppearanceCrystalline solidTypical for flavonoid compounds
ColorYellow crystalline solidCharacteristic of prenylated flavones
Physical StateSolid at room temperatureStandard conditions (25°C, 1 atm)
CrystallinityCrystalline structureConfirmed by differential scanning calorimetry [11]
Solubility ProfileSoluble in organic solvents; Limited water solubilityHigh lipophilicity indicated by XLogP3-AA value of 4.6 [1]

Spectroscopic Profiles

Nuclear Magnetic Resonance Spectroscopic Characteristics

Nuclear Magnetic Resonance spectroscopy serves as a fundamental analytical technique for the structural confirmation and purity assessment of caflanone . Both proton Nuclear Magnetic Resonance and carbon-13 Nuclear Magnetic Resonance spectroscopy have been employed to verify the compound's structural integrity and substitution patterns .

The Nuclear Magnetic Resonance spectroscopic data for caflanone reveals characteristic signals corresponding to the various functional groups present in the molecule . The aromatic protons in the A and B rings appear in the typical downfield region, while the prenyl side chain protons exhibit distinct chemical shifts that confirm the presence of the 3-methylbut-2-enyl substituent .

The carbon-13 Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of the molecule, with the carbonyl carbon at position 4 appearing in the characteristic region around 170-185 parts per million, typical for flavonoid ketones [13]. The methoxy carbon and the various aromatic carbons each display distinct chemical shifts that allow for complete structural assignment [13].

Mass Spectrometry Analysis

Mass spectrometry analysis of caflanone confirms the molecular ion peak at mass-to-charge ratio 368.4, corresponding to the molecular weight of the compound [14]. The fragmentation patterns observed in tandem mass spectrometry are consistent with those expected for prenylated flavones, showing characteristic losses of functional groups and ring fragmentations .

The mass spectrometric fragmentation of caflanone follows predictable pathways typical of flavonoid compounds [15]. The molecular ion undergoes alpha-cleavage adjacent to the carbonyl group, resulting in the formation of diagnostic fragment ions [16]. Additionally, the prenyl side chain contributes to specific fragmentation patterns that aid in structural identification .

High-resolution mass spectrometry provides precise mass measurements that confirm the molecular formula and enable the differentiation of caflanone from other isomeric compounds . The exact mass of 368.12598835 Da allows for accurate identification even in complex mixtures [1].

Infrared and Ultraviolet Spectroscopic Patterns

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups in caflanone [17]. The carbonyl stretch appears around 1700 reciprocal centimeters, which is typical for the ketone functionality in flavonoids [18]. The hydroxyl groups contribute to a broad absorption band around 3400 reciprocal centimeters, indicating the presence of phenolic hydroxyl groups [18].

Aromatic carbon-carbon stretching vibrations are observed around 1600 reciprocal centimeters, confirming the presence of the benzene rings in the flavonoid structure [18]. The prenyl side chain contributes additional absorption bands in the aliphatic carbon-hydrogen stretching region around 2900-3000 reciprocal centimeters [18].

Ultraviolet-visible spectroscopy of caflanone shows characteristic absorption maxima at 290 nanometers and 350 nanometers, which are typical for flavonoid compounds [14]. These absorption bands arise from the conjugated system within the flavonoid structure, particularly the extended conjugation involving the chromen-4-one core [14].

The absorption at 350 nanometers has been specifically utilized in analytical applications, including the determination of encapsulation efficiency in nanoparticle formulations [14]. The distinct ultraviolet absorption profile allows for quantitative analysis and monitoring of the compound in various pharmaceutical applications [14].

Table 5: Spectroscopic Characterization of Caflanone

TechniqueKey CharacteristicsApplicationsReference
UV-Visible SpectroscopyAbsorption maxima at 290 nm and 350 nmQuantitative analysis, encapsulation efficiency studiesNanoparticle studies [14]
Mass SpectrometryMolecular ion peak at m/z 368.4; characteristic fragmentation patternsMolecular weight confirmation, structural elucidationGeneral principles
NMR SpectroscopyProton and carbon-13 NMR for structural confirmationStructure verification, substitution pattern analysisCharacterization protocols
Infrared SpectroscopyC=O stretch (~1700 cm⁻¹), O-H stretch (~3400 cm⁻¹), aromatic C=C (~1600 cm⁻¹)Functional group identification, purity assessmentStandard IR analysis [18]

Caflanone, also known as Isocannflavin B, represents a distinctive member of the cannflavin family of prenylated flavonoids derived from Cannabis sativa [1] [2]. The cannflavin family consists of four primary compounds: Cannflavin A, Cannflavin B, Cannflavin C, and Isocannflavin B (Caflanone), each sharing a common chrysoeriol backbone but differing in the position and type of prenyl substitution [3] [4].

The cannflavin family exhibits a characteristic biosynthetic pathway that branches from the general flavonoid biosynthesis route through the action of specific Cannabis sativa enzymes [5] [6]. The pathway initiates with luteolin, which undergoes O-methylation by CsOMT21 to form chrysoeriol, followed by regiospecific prenylation catalyzed by CsPT3 prenyltransferase [5] [7]. This enzymatic process distinguishes the cannflavin family from other prenylated flavonoids found throughout the plant kingdom.

Table 1: Structural Comparison of Cannflavin Family Members

CompoundMolecular FormulaMolecular Weight (g/mol)Prenyl Group LocationPrenyl Group TypeCore StructureCAS Number
Caflanone (Isocannflavin B)C21H20O6368.4C-8Prenyl (C5)5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one199167-23-2
Cannflavin AC26H28O6436.5C-6Geranyl (C10)5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one76735-57-4
Cannflavin BC21H20O6368.4C-6Prenyl (C5)5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one76735-58-5
Cannflavin CC26H28O6436.5C-8Geranyl (C10)5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one1086463-05-9

Caflanone shares the fundamental chrysoeriol core structure with all cannflavin family members, characterized by 5,7-dihydroxy substitution on ring A, 4-hydroxy-3-methoxy substitution on ring B, and a carbonyl group at position C-4 [1] [8]. The distinguishing feature of Caflanone lies in its C-8 prenylation pattern with a five-carbon isoprenoid unit, which differentiates it from Cannflavin B that carries the same prenyl group at the C-6 position [8] [9].

The prenylation pattern significantly influences the three-dimensional conformation and molecular interactions of each cannflavin [3] [4]. Caflanone's C-8 prenylation creates a unique spatial arrangement that affects its binding affinity to various biological targets, as evidenced by its potent antiviral activity against human coronavirus with an EC50 of 0.42 μM [10]. This positional isomerism demonstrates how subtle structural modifications within the cannflavin family can lead to distinct pharmacological profiles while maintaining the core flavonoid bioactivity framework.

Comparative Analysis with Isocannflavin B

The designation of Caflanone as Isocannflavin B reflects its structural relationship to Cannflavin B, where the prenyl group attachment site represents the primary distinguishing characteristic [2] [11]. Both compounds share identical molecular formulas (C21H20O6) and molecular weights (368.4 g/mol), making them constitutional isomers that differ solely in the positional arrangement of the prenyl substituent [1] [8].

Table 2: Comparative Analysis of Caflanone and Isocannflavin B Properties

PropertyCaflanoneCannflavin B (Reference)
IUPAC Name5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one
Molecular FormulaC21H20O6C21H20O6
Exact Mass (Da)368.125988364368.125988364
Hydrogen Bond Donors33
Hydrogen Bond Acceptors66
Rotatable Bonds44
Topological Polar Surface Area (Ų)96.2296.22
LogP4.64.5
Melting Point (°C)299Not reported
Boiling Point (°C)605.5±55.0Not reported
Density (g/cm³)1.342±0.06Not reported

The positional isomerism between Caflanone and Cannflavin B creates distinct conformational preferences that influence their biological activities [9] [12]. The C-8 prenylation in Caflanone positions the lipophilic prenyl chain in closer proximity to the carbonyl oxygen at C-4, potentially creating intramolecular interactions that stabilize specific conformations [13]. This contrasts with Cannflavin B's C-6 prenylation, which places the prenyl group adjacent to the 5-hydroxyl group, allowing for different hydrogen bonding patterns and molecular orientations.

Nuclear Magnetic Resonance spectroscopic analysis reveals subtle but significant differences in the chemical environments of both compounds [3]. The C-8 prenylation in Caflanone affects the electronic distribution around the A-ring, particularly influencing the chemical shifts of the 6-H and 5-OH protons compared to Cannflavin B [3] [14]. These spectroscopic distinctions reflect the altered electronic environments created by the different prenylation patterns.

The differential biological activities between Caflanone and Cannflavin B underscore the importance of prenyl group positioning in determining pharmacological outcomes [15] [12]. While both compounds demonstrate anti-inflammatory properties characteristic of the cannflavin family, Caflanone exhibits enhanced antiviral activity, particularly against coronaviruses, with binding affinity to the ACE2 metalloproteinase domain [10] [16]. This enhanced antiviral potency may result from the C-8 prenyl group's favorable positioning for interactions with specific protein binding sites that are less accessible to the C-6 isomer.

Structure-Activity Relationship Framework

The structure-activity relationships governing Caflanone's biological activities arise from the complex interplay between its flavonoid backbone and prenyl substitution pattern [17] [18]. The prenylation of flavonoids generally enhances bioactivity by increasing lipophilicity, improving membrane permeability, and creating additional hydrophobic interaction sites [17] [19]. In Caflanone, these effects are magnified by the specific C-8 positioning of the prenyl group.

Table 3: Structure-Activity Relationship Framework for Caflanone

Structural FeatureImpact on ActivityMechanismReference Activity
Prenyl Group PositionC-8 position enhances specific binding interactionsHydrophobic pocket interactionsAntiviral (EC50: 0.42 μM)
Prenyl Group TypeC5 prenyl groups provide optimal membrane affinityCell membrane permeabilityAnti-inflammatory
Hydroxyl Groups (Ring A)5,7-dihydroxy pattern essential for bindingMetal coordination and H-bondingEnzyme inhibition
Hydroxyl Groups (Ring B)4'-hydroxy critical for hydrogen bondingProtein binding specificityReceptor binding
Methoxy Substitution3'-methoxy increases selectivityReduces metabolic degradationMetabolic stability
Double Bond (C2-C3)Maintains planar conjugated systemπ-π stacking interactionsDNA/protein interactions
Carbonyl Group (C4)Essential for flavone backbone stabilityElectrophilic character for bindingCovalent binding potential
Lipophilicity EnhancementPrenylation increases bioactivity 30-foldEnhanced cellular uptakeBioavailability enhancement

The hydroxylation pattern of Caflanone follows established structure-activity relationships for flavonoids, where the 5,7-dihydroxy arrangement on ring A provides optimal metal chelation and hydrogen bonding capabilities [20] [21]. The 4'-hydroxy group on ring B serves as a critical hydrogen bond donor, while the adjacent 3'-methoxy group modulates electronic properties and reduces susceptibility to metabolic oxidation [22] [23].

The prenyl group's contribution to bioactivity extends beyond simple lipophilicity enhancement [17] [24]. The C-8 position creates a unique molecular architecture that facilitates specific protein-ligand interactions through hydrophobic complementarity [19] [25]. This positioning allows the prenyl chain to occupy hydrophobic binding pockets while maintaining the flavonoid core's capacity for hydrogen bonding and π-π interactions with aromatic amino acid residues [26] [27].

Molecular modeling studies indicate that Caflanone's C-8 prenylation creates favorable binding geometries with viral protease active sites, particularly the ACE2 metalloproteinase domain [10]. The prenyl group's flexibility enables induced-fit binding mechanisms, where conformational adjustments optimize complementarity between the ligand and protein binding site [28] [29]. This adaptability represents a key advantage of prenylated flavonoids over rigid, non-prenylated analogues.

Key Structural Determinants of Molecular Interactions

The molecular interactions governing Caflanone's biological activities involve multiple non-covalent binding mechanisms that work synergistically to achieve high-affinity protein binding [30] [31]. Understanding these determinants provides insight into the compound's selectivity and potency across different biological targets.

Table 4: Key Structural Determinants of Molecular Interactions for Caflanone

Determinant CategoryKey Structural ElementsTarget Binding SitesBinding Affinity RangeGeometric RequirementsBiological Significance
Hydrophobic InteractionsPrenyl group, aromatic ringsHydrophobic pockets, membrane domainsModerate to strongComplementary shape matchingMembrane permeability, protein binding
Hydrogen Bonding5,7-OH, 4'-OH, 3'-OCH3Active site residues, enzyme cavitiesStrongOptimal H-bond geometry (1.8-2.5 Å)Enzyme inhibition, receptor activation
π-π StackingPlanar flavone backboneAromatic amino acids (Phe, Trp, Tyr)ModerateParallel or T-shaped orientationDNA intercalation, protein stabilization
Van der Waals ForcesCompact molecular geometryComplementary surface areasWeak to moderateClose contact (<4.0 Å)Non-specific binding, solubility
Electrostatic InteractionsPolar hydroxyl groupsCharged residues (Arg, Lys, Asp, Glu)StrongAppropriate charge distributionIon channel modulation, transport

Hydrophobic interactions represent the primary driving force for Caflanone's membrane association and protein binding [31] [32]. The prenyl group creates a lipophilic domain that readily partitions into hydrophobic environments, including cell membrane lipid bilayers and protein hydrophobic pockets [23] [25]. The aromatic ring system provides additional hydrophobic surface area while maintaining the rigidity necessary for specific molecular recognition [29].

Hydrogen bonding interactions are crucial for Caflanone's specificity and binding affinity [33] [34]. The hydroxyl groups at positions 5, 7, and 4' serve as both hydrogen bond donors and acceptors, creating multiple opportunities for complementary interactions with protein residues [35] [36]. The optimal hydrogen bond geometry requires precise spatial arrangement, with donor-acceptor distances typically ranging from 1.8 to 2.5 Ångströms [37].

The planar flavone backbone enables π-π stacking interactions with aromatic amino acid residues, particularly phenylalanine, tryptophan, and tyrosine [27] [28]. These interactions can occur in parallel or T-shaped configurations, depending on the geometric constraints of the binding site [38] [39]. π-π stacking contributes significantly to binding affinity and provides a mechanism for DNA intercalation and protein stabilization.

Table 5: Caflanone Bioactivity Profile and Molecular Targets

Target/BioactivityIC50/EC50 (μM)Activity TypeBinding Mechanism
Human Coronavirus OC430.42AntiviralACE2 metalloproteinase domain binding
ABL-2 Kinase0.27Kinase inhibitionATP-competitive inhibition
Cathepsin L3.28Protease inhibitionActive site binding
AXL Receptor<5.0Receptor antagonismReceptor binding domain interaction
Interleukin-1β2.4Anti-inflammatoryCytokine production inhibition
Interleukin-69.1Anti-inflammatorySignaling pathway modulation
TNF-α8.7Anti-inflammatoryNF-κB pathway interference
PI4Kiiiβ0.136Kinase inhibitionAllosteric modulation
CK2a20.038Kinase inhibitionActive site competitive binding
JAK21.85Kinase inhibitionJAK-STAT pathway inhibition

XLogP3

4.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

368.12598835 g/mol

Monoisotopic Mass

368.12598835 g/mol

Heavy Atom Count

27

UNII

PH8V5N670E

Dates

Last modified: 02-18-2024

Explore Compound Types